

HPLC method development for 4-Methyl-2H-triazine-3,5-dione

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Compound of Interest

Compound Name: 4-Methyl-2H-[1,2,4]triazine-3,5-dione

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An HPLC Method for the Determination of 4-Methyl-2H-triazine-3,5-dione

Application Note

Introduction

4-Methyl-2H-triazine-3,5-dione is a chemical compound of interest in pharmaceutical and agricultural research. A reliable and robust analytical method is crucial for its quantification in various matrices during drug development and quality control processes. This application note presents a detailed protocol for the determination of 4-Methyl-2H-triazine-3,5-dione using reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The developed method is sensitive, specific, and accurate for the intended purpose.

Physicochemical Properties of 4-Methyl-2H-triazine-3,5-dione

A summary of the key physicochemical properties of 4-Methyl-2H-triazine-3,5-dione is provided in the table below. These properties are essential for developing an appropriate HPLC method.

Property	Value	Reference
Molecular Formula	C ₄ H ₅ N ₃ O ₂	[1]
Molecular Weight	127.1 g/mol	[1]
Appearance	White solid (assumed)	
pKa	~7-8 (estimated based on similar structures)	
logP	-0.84 (for the parent compound 1,2,4-Triazine-3,5-dione)	[2]
UV Absorption (λ _{max})	~215 nm (estimated)	

Chromatographic Conditions

The separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of phosphate buffer and acetonitrile. The method parameters were optimized to achieve good peak shape, resolution, and a short run time.

Experimental Protocols

1. Materials and Reagents

- 4-Methyl-2H-triazine-3,5-dione reference standard (purity >99%)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
- Orthophosphoric acid (analytical grade)
- Deionized water (18.2 MΩ·cm)

2. Equipment

- HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
- Analytical balance
- pH meter
- Sonicator
- Volumetric flasks and pipettes
- Syringe filters (0.45 μm)

3. Preparation of Solutions

- Mobile Phase A (20 mM Phosphate Buffer, pH 3.0): Dissolve 2.72 g of KH_2PO_4 in 1 L of deionized water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 μm membrane filter and degas.
- Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
- Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
- Standard Stock Solution (1000 $\mu\text{g/mL}$): Accurately weigh 25 mg of 4-Methyl-2H-triazine-3,5-dione reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
- Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the diluent to obtain concentrations ranging from 1 $\mu\text{g/mL}$ to 100 $\mu\text{g/mL}$.

4. HPLC Method Parameters

The detailed HPLC method parameters are summarized in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm
Mobile Phase A	20 mM KH ₂ PO ₄ buffer, pH 3.0
Mobile Phase B	Acetonitrile
Gradient Elution	Time (min)
0	
10	
12	
15	
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
Detector Wavelength	215 nm
Run Time	15 minutes

5. Sample Preparation

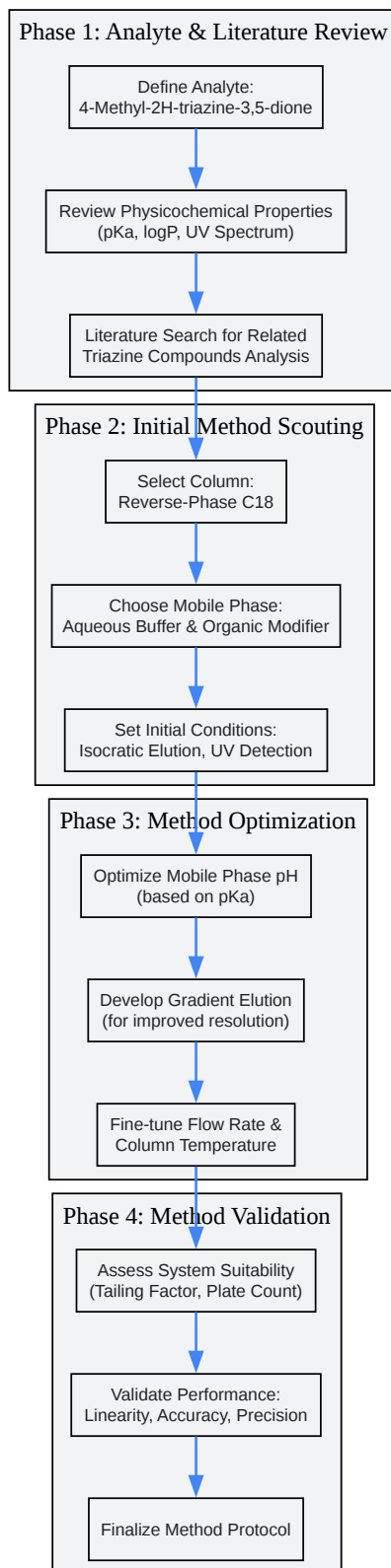
For the analysis of bulk drug substance, accurately weigh approximately 25 mg of the sample, dissolve it in the diluent in a 25 mL volumetric flask, and dilute to volume. Filter an aliquot through a 0.45 µm syringe filter before injection.

6. Data Analysis

The concentration of 4-Methyl-2H-triazine-3,5-dione in the samples is determined by comparing the peak area with that of the standard solutions. A calibration curve is constructed by plotting the peak area versus the concentration of the working standard solutions.

Method Development Workflow

The logical workflow for the development of this HPLC method is illustrated in the following diagram.



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Caption: Workflow for HPLC Method Development.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of 4-Methyl-2H-triazine-3,5-dione by reverse-phase HPLC. The method is suitable for routine analysis in a quality control laboratory. The provided workflow and detailed parameters will aid researchers and drug development professionals in implementing this method.

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References

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